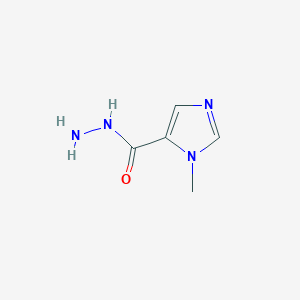
4-甲基-3-硝基吡啶
描述
4-Methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.1240 g/mol It is a substituted nitropyridine, characterized by a methyl group at the fourth position and a nitro group at the third position on the pyridine ring
科学研究应用
4-Methyl-3-nitropyridine is used as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles . These compounds have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.
安全和危害
作用机制
Target of Action
Nitropyridines, the class of compounds to which 4-methyl-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
It’s known that nitropyridines can undergo various chemical reactions, including electrophilic aromatic substitution . In the case of 4-Methyl-3-nitropyridine, the nitro group might migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting they may interact with a wide range of biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitropyridine can be synthesized through the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . Another method involves the nitration of pyridine derivatives using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by reaction with sulfur dioxide (SO₂) and hydrogen sulfite ion (HSO₃⁻) in water .
Industrial Production Methods: While specific industrial production methods for 4-Methyl-3-nitropyridine are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: 4-Methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like ammonia (NH₃) or primary amines are used under basic conditions.
Major Products:
Reduction: 4-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
相似化合物的比较
3-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.
4-Methylpyridine: Similar structure but lacks the nitro group at the third position.
4-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.
Uniqueness: 4-Methyl-3-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRJMGYBKMDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334743 | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-44-0 | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 4-Methyl-3-nitropyridine?
A1: 4-Methyl-3-nitropyridine has the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol []. While the provided research doesn't explicitly state the structure, it indicates a pyridine ring with a methyl group at the 4th position and a nitro group at the 3rd position.
Q2: How do the electronic properties of 4-Methyl-3-nitropyridine make it suitable for applications like solar cells?
A2: Density Functional Theory (DFT) calculations on 4-Methyl-3-nitropyridine reveal a measurable energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) []. This HOMO-LUMO gap suggests the potential for charge transfer within the molecule, a crucial property for materials used in solar cells [].
Q3: Has 4-Methyl-3-nitropyridine demonstrated any catalytic properties?
A3: The provided research focuses primarily on the compound's synthesis, spectroscopic characterization, and theoretical calculations of electronic and nonlinear optical properties. There is no mention of catalytic properties or applications for 4-Methyl-3-nitropyridine in these papers.
Q4: Can computational chemistry methods predict the properties and behavior of 4-Methyl-3-nitropyridine?
A4: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate 4-Methyl-3-nitropyridine [, ]. These studies used DFT to calculate the molecule's vibrational frequencies, electronic structure, and nonlinear optical properties. The results align well with experimental data, demonstrating the effectiveness of computational methods in predicting the compound's behavior [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)






![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)





